molecular formula C20H27NO3 B611464 Splendor CAS No. 87820-88-0

Splendor

Cat. No.: B611464
CAS No.: 87820-88-0
M. Wt: 329.4 g/mol
InChI Key: DQFPEYARZIQXRM-PGMHBOJBSA-N
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Mechanism of Action

Tralkoxydim, also known as Splendor or Achieve, is a cyclohexanedione herbicide . It is used to control wild oats, green foxtail, yellow foxtail, annual ryegrass (Italian), and Persian darnel in wheat and barley .

Biochemical Analysis

Biochemical Properties

Tralkoxydim interacts with the Acetyl CoA carboxylase (ACCase) enzyme, disrupting fatty acid biosynthesis and lipid formation . The nature of these interactions involves the inhibition of the ACCase enzyme, which plays a crucial role in lipid biosynthesis .

Cellular Effects

The primary cellular effect of Tralkoxydim is the disruption of lipid biosynthesis, which can significantly impact cell function . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism, particularly in plants where it is primarily used.

Molecular Mechanism

Tralkoxydim exerts its effects at the molecular level by inhibiting the ACCase enzyme . This inhibition disrupts the biosynthesis of fatty acids and lipids, leading to the death of the plant cells it targets .

Temporal Effects in Laboratory Settings

In laboratory settings, Tralkoxydim has been observed to degrade over time . The degradation half-life of Tralkoxydim in soil under aerobic conditions was found to be between 5.1 and 7.9 days . Under anaerobic and flooding conditions, half-life values were between 6.2 and 19.8 days .

Metabolic Pathways

Tralkoxydim is involved in the metabolic pathway of lipid biosynthesis . It interacts with the ACCase enzyme, disrupting the normal flow of this pathway .

Transport and Distribution

Tralkoxydim is absorbed by plant leaves and translocated in the phloem to new growing points . This indicates that it is transported and distributed within the cells and tissues of the plants it is applied to .

Subcellular Localization

The subcellular localization of Tralkoxydim is not explicitly known. Given its mode of action, it can be inferred that it localizes to areas of the cell involved in lipid biosynthesis, such as the cytoplasm where the ACCase enzyme typically resides .

Preparation Methods

Splendor can be synthesized through various methods. One common synthetic route involves the reaction of trimethylbenzaldehyde with ethoxyamine hydrochloride to form an oxime intermediate. This intermediate is then subjected to cyclization and subsequent reactions to yield tralkoxydim . Industrial production methods focus on optimizing reaction conditions to achieve high yield and purity while minimizing by-products .

Chemical Reactions Analysis

Splendor undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert tralkoxydim into different reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Splendor has a wide range of scientific research applications:

Comparison with Similar Compounds

Splendor is unique among cyclohexanedione herbicides due to its specific structure and mode of action. Similar compounds include:

This compound’s uniqueness lies in its rapid absorption and translocation within plants, making it highly effective against specific weed species .

Biological Activity

The compound "Splendor," specifically referring to sucralose , a widely used artificial sweetener branded as Splenda, has garnered significant attention in scientific research due to its biological activity and potential health implications. This article aims to provide a comprehensive overview of the biological activity associated with sucralose, including its metabolic effects, potential toxicity, and relevant case studies.

Overview of Sucralose

Sucralose is a chlorinated derivative of sucrose, developed in the late 20th century. It is approximately 600 times sweeter than sugar and is marketed as a zero-calorie sweetener. Its chemical structure allows it to pass through the body without being metabolized for energy, which is a primary reason for its popularity in low-calorie and sugar-free products.

Metabolism and Absorption

Sucralose is not significantly absorbed by the body; approximately 85% of ingested sucralose is excreted unchanged in urine. The remaining 15% undergoes minimal metabolism, primarily in the gastrointestinal tract. Studies have shown that sucralose does not affect insulin levels or blood glucose responses in healthy individuals, making it a suitable alternative for diabetics .

Potential Toxicity

Recent research has raised concerns about the safety of sucralose, particularly regarding its thermal stability and potential byproducts. For instance, when heated with glycerol, sucralose can form chloropropanols, which are harmful substances linked to adverse health effects . Additionally, some studies suggest that sucralose may alter gut microbiota composition, leading to potential long-term health implications .

Case Study 1: Sucralose and Gut Microbiota

A study published in Nature indicated that sucralose consumption could lead to alterations in gut microbiota composition. This research involved a controlled trial where participants consumed sucralose over several weeks. The results showed significant changes in bacterial populations associated with metabolic disorders .

Parameter Before Sucralose After Sucralose
Bacteroidetes (%)6045
Firmicutes (%)3040
Proteobacteria (%)1015

This table illustrates the shift in gut microbiota composition following sucralose consumption.

Case Study 2: Sucralose and DNA Damage

Another critical study investigated the potential genotoxic effects of sucralose. Researchers found that certain metabolites produced during the digestion of sucralose could lead to DNA damage in vitro. While these findings are preliminary and require further investigation, they highlight the need for caution regarding long-term sucralose consumption .

Properties

CAS No.

87820-88-0

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

2-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C20H27NO3/c1-6-16(21-24-7-2)20-17(22)10-15(11-18(20)23)19-13(4)8-12(3)9-14(19)5/h8-9,15,22H,6-7,10-11H2,1-5H3/b21-16-

InChI Key

DQFPEYARZIQXRM-PGMHBOJBSA-N

impurities

Technical material is 95% pure

SMILES

CCC(=NOCC)C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O

Isomeric SMILES

CC/C(=N/OCC)/C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O

Canonical SMILES

CCC(=NOCC)C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O

Appearance

Solid powder

Color/Form

Off white to pale pink solid
Colorless solid

density

1.16 g/cu cm (dry);  1.13 g/cu cm (wet)

melting_point

106 °C
MP: 99-104 °C /Technical/

physical_description

White solid;  [Merck Index] Colorless or off-white to light pink solid;  [HSDB]

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

In organic solvents at 24 °C (g/l): methanol = 25, acetone = 89, toluene = 213, hexane = 18, ethyl acetate = 100, dichloromethane = >500
In water (20 °C) = 5 mg/l (pH 5), 6.7 mg/l (pH 6.5), 9800 mg/l (pH 9)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Splendor;  Tralkoxydim;  Tralkoxydime

vapor_pressure

2.78X10-9 mm Hg @ 20 °C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethoxyamine hydrochloride (0.45 g) and then aqueous 1% sodium hydroxide (18.4 ml) were added to a solution of 3-hydroxy-5-mesityl-2-propionylcyclohex-2-en-1-one (1.2 g; 4.2 mmole) in anhydrous absolute ethanol (200 ml). The mixture was stirred at room temperature for a period of 4 hours and then the ethanol was removed by evaporation under reduced pressure using a rotary evaporator. The residue was treated with dichloromethane and the organic phase was washed twice with dilute aqueous hydrochloric acid and twice with water. The organic phase was dried over anhydrous sodium sulfate and the solvent was removed by evaporation under reduced pressure to give the product, 2-[1-(ethoxyimino)propyl]-3-hydroxy-5-mesitylcyclohex-2-en-1-one (1.25 g; 93%), as a pale yellow oil.
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step One
Name
3-hydroxy-5-mesityl-2-propionylcyclohex-2-en-1-one
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Splendor

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